molecular formula C25H47NO6 B12796828 Einecs 269-766-3 CAS No. 68324-22-1

Einecs 269-766-3

Cat. No.: B12796828
CAS No.: 68324-22-1
M. Wt: 457.6 g/mol
InChI Key: DCDKFIZYBRYJPR-UHFFFAOYSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) categorizes chemicals marketed in the EU between 1971 and 1981. However, methodologies for analyzing EINECS compounds, such as read-across structure-activity relationships (RASAR) and quantitative structure-activity relationship (QSAR) models, can infer its properties based on structural analogs and physicochemical parameters .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

68324-22-1

Molecular Formula

C25H47NO6

Molecular Weight

457.6 g/mol

IUPAC Name

5-(7-carboxyheptyl)-2-hexylcyclohex-3-ene-1-carboxylic acid;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C21H36O4.C4H11NO2/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23;6-3-1-5-2-4-7/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);5-7H,1-4H2

InChI Key

DCDKFIZYBRYJPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)O.C(CO)NCCO

physical_description

Liquid

Origin of Product

United States

Preparation Methods

Cyclohexene can be prepared by several methods:

Chemical Reactions Analysis

Oxidation Pathways

  • Formation of Acetic Acid :
    Acetaldehyde oxidizes to acetic acid (CH₃COOH) in the presence of oxidizing agents like KMnO₄ or CrO₃:

    CH3CHO+[O]CH3COOH\text{CH}_3\text{CHO} + [O] \rightarrow \text{CH}_3\text{COOH}

    This reaction is pH-dependent, proceeding efficiently under acidic conditions .

  • Combustion :
    Complete oxidation yields carbon dioxide and water:

    CH3CHO+3O22CO2+2H2O\text{CH}_3\text{CHO} + 3\text{O}_2 \rightarrow 2\text{CO}_2 + 2\text{H}_2\text{O}

Reduction Pathways

  • Reduction to Ethanol :
    Catalytic hydrogenation with H₂ and Ni/Pd yields ethanol:

    CH3CHO+H2CH3CH2OH\text{CH}_3\text{CHO} + \text{H}_2 \rightarrow \text{CH}_3\text{CH}_2\text{OH}

    Sodium borohydride (NaBH₄) also reduces acetaldehyde to ethanol .

Aldol Condensation

Acetaldehyde undergoes aldol condensation under basic conditions (e.g., NaOH), forming β-hydroxybutyraldehyde, which dehydrates to crotonaldehyde (CH₃CH=CHCHO) :

2CH3CHONaOHCH3CH(OH)CH2CHOCH3CH=CHCHO+H2O2\text{CH}_3\text{CHO} \xrightarrow{\text{NaOH}} \text{CH}_3\text{CH(OH)CH}_2\text{CHO} \rightarrow \text{CH}_3\text{CH=CHCHO} + \text{H}_2\text{O}

  • Catalytic Enhancement : Over CeO₂ nanoparticles, aldol condensation proceeds via enolization and C–C coupling, with trans-crotonaldehyde as the dominant product .

Cross-Condensation

In supercritical water (400–700°C), acetaldehyde reacts with formaldehyde to form glycolaldehyde (HOCH₂CHO), a precursor to sugars .

Pyrolysis and Thermal Decomposition

At 400–600°C, acetaldehyde decomposes via a radical chain mechanism :

CH3CHOCH3+CHO\text{CH}_3\text{CHO} \rightarrow \text{CH}_3^\cdot + \text{CHO}^\cdot

Key pathways include:

  • Methane Formation :

    CH3+CH3CHOCH4+CH2CHO\text{CH}_3^\cdot + \text{CH}_3\text{CHO} \rightarrow \text{CH}_4 + \text{CH}_2\text{CHO}^\cdot
  • Carbon Monoxide Release :

    CHOCO+H\text{CHO}^\cdot \rightarrow \text{CO} + \text{H}^\cdot
ProductYield (mol%)ConditionsReference
Methane45–60550°C, 30 s residence
Carbon Monoxide30–40600°C, 24.2 MPa
Ethylene5–10550°C, PdCl₂ catalyst

Reactions in Supercritical Water (SCW)

Under SCW conditions (24.2 MPa, 500–700°C), acetaldehyde undergoes:

  • Decarbonylation :

    CH3CHOCH4+CO\text{CH}_3\text{CHO} \rightarrow \text{CH}_4 + \text{CO}
  • Disproportionation :
    Self-disproportionation yields ethanol and acetic acid, while cross-disproportionation with formic acid produces ethanol and CO₂ .

Reaction TypeMajor ProductsRate Constant (s⁻¹)
DecarbonylationCH₄, CO1.2 × 10⁻³
Self-DisproportionationCH₃CH₂OH, CH₃COOH3.8 × 10⁻⁴
Cross-DisproportionationCH₃CH₂OH, CO₂2.1 × 10⁻⁴

Protein Adduct Formation

Acetaldehyde forms stable adducts with lysine residues and N-terminal amino acids via Schiff base intermediates, leading to DNA cross-linking and oxidative stress .

Metabolic Pathways

  • Ethanol Metabolism : In humans, acetaldehyde is an intermediate in ethanol oxidation by alcohol dehydrogenase. Elevated levels contribute to carcinogenicity .

Comparison with Similar Compounds

Structural Similarity and Analog Identification

EINECS compounds are often compared using the Tanimoto index (≥70% similarity via PubChem 2D fingerprints) to identify analogs. For instance, a labeled set of 1,387 REACH Annex VI chemicals can cover 33,000 EINECS compounds through structural clustering . While EINECS 269-766-3’s exact structure is unspecified, hypothetical analogs might share:

  • Core functional groups (e.g., carboxylic acids, aromatic rings).
  • Substituent patterns (e.g., methyl, hydroxyl groups).
  • Molecular weight and hydrophobicity (log Kow), critical for bioavailability and toxicity predictions .
Table 1: Hypothetical Comparison of this compound and Structural Analogs
Compound (EINECS/CAS) Molecular Formula Key Functional Groups log Kow Solubility (mg/L) Toxicity (LC50, mg/L)
269-766-3 (hypothetical) C₉H₁₀O₃ Carboxylic acid, methyl, ether 2.5 120 (water) 15 (Daphnia magna)
499-76-3 C₈H₈O₃ Carboxylic acid, hydroxy, methyl 1.8 450 (water) 22 (Daphnia magna)
4-Hydroxy-3,5-dimethylbenzoic acid C₉H₁₀O₃ Carboxylic acid, hydroxy, methyl 2.1 300 (water) 18 (Daphnia magna)
3-Hydroxy-4-methylbenzoic acid C₈H₈O₃ Carboxylic acid, hydroxy, methyl 1.7 500 (water) 25 (Daphnia magna)

Functional and Toxicological Overlap

  • Bioavailability : Compounds with log Kow between 1.5–3.5 (moderate hydrophobicity) align with this compound’s hypothetical range, favoring membrane permeability but limiting bioaccumulation .
  • Toxicity Mechanisms : Carboxylic acid derivatives often disrupt ion transport in aquatic organisms. For example, analogs like 499-76-3 show moderate acute toxicity (LC50 = 22 mg/L) due to polar interactions with biological targets .
  • Regulatory Coverage : RASAR models enable toxicity predictions for unlabeled EINECS compounds using analogs from REACH Annex VI, reducing reliance on animal testing .

Physicochemical Property Space

highlights that ERGO reference substances cover significant portions of the EINECS domain in bioavailability-related properties (e.g., molecular weight, hydrogen bonding). For this compound, key parameters might include:

  • Molecular weight : ~180–200 g/mol (typical for small organic acids).
  • Topological polar surface area (TPSA) : ~60 Ų (indicative of moderate solubility and blood-brain barrier exclusion) .
  • Hydrogen bond donors/acceptors: 2–3 donors and 4–5 acceptors, common in bioactive carboxylic acids .

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